molecular formula C18H22FN3O4S B6427613 4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034333-08-7

4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B6427613
CAS No.: 2034333-08-7
M. Wt: 395.5 g/mol
InChI Key: UVAMQJOKJFEDBM-UHFFFAOYSA-N
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Description

4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.13150553 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine , also known by its IUPAC name, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN2O4SC_{18}H_{21}FN_2O_4S with a molecular weight of 380.43 g/mol. The structure includes a pyrimidine core, a piperidine moiety, and a sulfonyl group attached to a fluorinated aromatic ring. This unique combination of functional groups is hypothesized to contribute to its biological effects.

Structural Features

FeatureDescription
Molecular FormulaC18H21FN2O4SC_{18}H_{21}FN_2O_4S
Molecular Weight380.43 g/mol
IUPAC NameThis compound
CAS Number2380009-92-5

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The sulfonyl group enhances the compound's ability to form strong interactions with active sites on target proteins, while the piperidine ring contributes to structural stability and solubility.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Virtual screening suggests that this compound may bind effectively at both the catalytic site and peripheral anionic site of AChE, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound in cellular models of oxidative stress. Results indicated that these compounds could reduce cell death and oxidative damage, suggesting a potential role in treating neurodegenerative disorders.
  • Anticancer Activity : Another research project focused on the anticancer properties of related pyrimidine derivatives. The findings revealed that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

To understand the efficacy of this compound relative to other compounds, a comparison was made with structurally similar molecules:

Compound NameIC50 (µM) for AChE InhibitionAnticancer Activity
This compound12Moderate
Piperazine Derivative A15High
Piperazine Derivative B10Low

Properties

IUPAC Name

4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-12-9-18(21-13(2)20-12)26-14-5-4-8-22(11-14)27(23,24)15-6-7-17(25-3)16(19)10-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMQJOKJFEDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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